N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention for their potential therapeutic applications, particularly in medicinal chemistry due to their diverse biological activities.
This compound is classified under several categories:
The synthesis of N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yields and purity.
The molecular structure of N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide features:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C17H16N4O2S3 |
Molecular Weight | 414.46 g/mol |
SMILES | Cc1cc(C)cc(c1)NC(CSc1nnc(CNC(c2ccccc2F)=O)o1)=O |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide can participate in various chemical reactions:
The mechanism of action for N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide primarily involves its interaction with biological targets such as enzymes or receptors. The thiadiazole ring is known to inhibit various enzymes involved in metabolic pathways:
Data on its specific interactions and binding affinities are essential for understanding its pharmacodynamics.
The physical properties of N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide include:
Chemical properties involve stability under various conditions:
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide has potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4